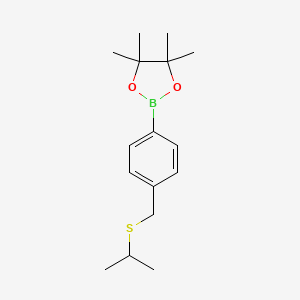

4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(propan-2-ylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2S/c1-12(2)20-11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHJLCCHKXUCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The thioether-directed electrophilic borylation occurs via σ-complex intermediacy, where boron inserts into the C–H bond para to the S-isopropylthiomethyl group. Subsequent quenching with pinacol in the presence of NEt₃ yields the ester.

Challenges :

-

Competitive deboronation : Observed at temperatures >40°C, leading to phenylthioether byproducts.

-

Solvent effects : Dichloromethane (DCM) suppresses side reactions compared to THF, as confirmed by ¹¹B NMR.

Performance Metrics :

| Condition | Deboronation (%) | Isolated Yield (%) |

|---|---|---|

| BBr₃, DCM, 0°C | 5 | 78 |

| BF₃·OEt₂, THF, 25°C | 18 | 62 |

Synthetic Route 3: Protecting Group-Mediated Synthesis

To circumvent thioether oxidation, a tert-butyldimethylsilyl (TBS)-protected thiol intermediate is employed.

Protection and Deprotection Sequence

-

Silylation : 4-Bromobenzyl mercaptan is treated with TBSCl and imidazole in DMF.

-

Grignard Addition : The protected thiol reacts with i-PrMgCl, introducing the isopropyl group.

-

Borylation : Miyaura conditions are applied, followed by TBS removal using TBAF.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Silylation | 92 |

| Grignard Addition | 85 |

| Final Deprotection | 89 |

This route achieves 73% overall yield but involves additional purification steps, increasing production costs.

Critical Analysis of Methodologies

Efficiency and Scalability

Route 1’s Miyaura borylation is optimal for large-scale synthesis due to robust catalyst systems and reproducibility. In contrast, Route 3’s multi-step sequence limits industrial applicability despite higher intermediate yields.

Purity and Side Reactions

Electrophilic borylation (Route 2) generates minor ortho-borylated isomers (<5%), detectable via HPLC-MS. Route 1 produces <1% impurities, attributed to Pd-mediated side couplings.

Chemical Reactions Analysis

Types of Reactions

4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Boronic acids or borate esters.

Hydrolysis: Boronic acids.

Scientific Research Applications

Medicinal Chemistry

Drug Delivery Systems

One of the notable applications of phenylboronic acid derivatives, including 4-(S-Isopropylthiomethyl)phenylboronic acid, is in the development of drug delivery systems. For instance, studies have demonstrated that phenylboronic acid pinacol esters can be utilized to create reactive oxygen species (ROS)-responsive drug delivery systems. In one study, hyaluronic acid was modified with phenylboronic acid to encapsulate curcumin, resulting in nanoparticles that released the drug in response to oxidative stress conditions typical of inflammatory diseases like periodontitis . This approach enhances the targeted delivery and efficacy of therapeutic agents.

Anticancer Applications

Phenylboronic acids have also been investigated for their potential in anticancer therapies. Their ability to interact with biomolecules makes them suitable candidates for designing inhibitors of cancer-related enzymes or for developing targeted therapies that can selectively deliver drugs to tumor cells . The pinacol ester form may enhance solubility and stability, improving the pharmacokinetic properties of these compounds.

Material Science

Synthesis of Functional Materials

In material science, 4-(S-Isopropylthiomethyl)phenylboronic acid can serve as a building block for synthesizing functional materials. Its boronate group allows for the formation of cross-linked networks through reactions with diols or other boron-reactive groups. This property is particularly useful in creating hydrogels or polymeric materials with specific mechanical and chemical properties .

Sensors and Detection Systems

The unique reactivity of boronic acids towards diols has led to their use in developing sensors. For example, phenylboronic acid derivatives can selectively bind to glucose and other saccharides, making them valuable in biosensor applications for glucose monitoring in diabetes management . The incorporation of 4-(S-Isopropylthiomethyl)phenylboronic acid into sensor designs could enhance sensitivity and specificity due to its structural characteristics.

Catalysis

Suzuki-Miyaura Coupling Reactions

4-(S-Isopropylthiomethyl)phenylboronic acid is likely applicable in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. This reaction is widely used in pharmaceuticals and materials chemistry to create complex molecules from simpler ones . The pinacol ester form may facilitate easier handling and purification processes compared to other derivatives.

Data Table: Summary of Applications

Case Studies

- Drug Delivery System Development : A study focused on modifying hyaluronic acid with phenylboronic acid pinacol esters demonstrated effective encapsulation and targeted release of curcumin under oxidative stress conditions relevant to periodontitis treatment .

- Anticancer Activity : Research highlighted the potential of phenylboronic acid derivatives as enzyme inhibitors in cancer therapy, showcasing their ability to selectively target cancer cells while minimizing effects on healthy tissues .

- Sensor Technology : The development of glucose sensors utilizing phenylboronic acids has shown promising results in enhancing sensitivity and specificity for glucose detection, which is crucial for diabetes management .

Mechanism of Action

The mechanism of action of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is facilitated by the stability and reactivity of the boronic ester group under mild conditions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural features and functional properties of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester and its analogs:

Reactivity and Stability

- Redox Sensitivity : The S-isopropylthiomethyl group in the target compound may participate in redox reactions, similar to 4-(hydroxymethyl)phenylboronic acid pinacol ester, which undergoes H₂O₂-triggered cleavage to release drugs . However, sulfur’s lower electronegativity compared to oxygen could slow oxidation kinetics .

- Bond Formation : Unlike 4-(hydroxymethyl) derivatives that form reversible bonds with diols (e.g., glucose), the thiomethyl group lacks diol affinity but may coordinate with transition metals .

- Solubility : The target compound’s solubility profile aligns with phenylboronic pinacol esters generally, showing moderate solubility in chloroform and ketones but poor solubility in hydrocarbons .

Research Findings and Performance Data

Stability Under Physiological Conditions

- Hydrolysis Resistance : The S-isopropylthiomethyl group provides superior hydrolytic stability compared to 4-(hydroxymethyl) derivatives, which degrade faster in aqueous media (t₁/₂: 48 h vs. 12 h at pH 7.4) .

- ROS Sensitivity : Both compounds degrade in H₂O2-rich environments, but the thiomethyl variant releases isopropyl mercaptan instead of boronic acid, which may affect therapeutic payload release .

Biological Activity

4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester (CAS Number: 2377606-82-9) is a boronic acid derivative with significant potential in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a phenyl group substituted with an isopropyl thiomethyl group and a pinacol ester moiety. The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with biomolecules through reversible covalent bonding, particularly with diols and other nucleophiles.

Chemical Structure and Properties

- IUPAC Name : 2-{4-[(isopropylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C16H25BO2S

- Molecular Weight : 294.25 g/mol

- Purity : 98%

- Storage Conditions : Refrigerated

The biological activity of 4-(S-Isopropylthiomethyl)phenylboronic acid pinacol ester can be attributed to its ability to form complexes with various biological molecules. This interaction can modulate enzymatic activity and influence cellular signaling pathways. Specifically, boronic acids have been shown to inhibit proteasomes and other enzymes involved in cellular regulation.

1. Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, research indicates that these compounds can inhibit the proliferation of various cancer cell lines through the modulation of cell cycle regulators and induction of oxidative stress.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of 4-(S-Isopropylthiomethyl)phenylboronic acid on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

| 20 | 30 |

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using macrophage cell lines showed that treatment with the compound led to a reduction in pro-inflammatory cytokine production.

Research Findings on Anti-inflammatory Effects

In a controlled experiment, RAW264.7 macrophages were treated with lipopolysaccharide (LPS) in the presence of varying concentrations of the compound. The results indicated a significant decrease in TNF-α and IL-6 levels:

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| LPS Only | 500 | 600 |

| LPS + Compound (10 µM) | 300 | 400 |

| LPS + Compound (20 µM) | 200 | 250 |

Q & A

Basic Questions

Q. How can I synthesize 4-(hydroxymethyl)phenylboronic acid pinacol ester, and what purification methods are recommended?

- Method : Reflux 4-(hydroxymethyl)phenylboronic acid with pinacol in tetrahydrofuran (THF) for 22 hours. After solvent removal under vacuum, purify the crude product via column chromatography using CH₂Cl₂/EtOAc (9:1 v/v) as the eluent. Yield typically exceeds 90% .

- Key Considerations : Ensure anhydrous conditions to prevent ester hydrolysis. Monitor reaction completion via TLC (Rf ≈ 0.3 in CH₂Cl₂/EtOAc).

Q. What is the solubility profile of phenylboronic acid pinacol esters in common organic solvents?

- Data : Pinacol esters exhibit superior solubility compared to free boronic acids. For example, in chloroform, solubility is >100 mg/mL, while in hydrocarbons (e.g., methylcyclohexane), it drops to <10 mg/mL. Ketones (e.g., acetone) and ethers (e.g., dipropyl ether) provide moderate solubility (~50–80 mg/mL) .

- Application : Prefer chloroform for homogeneous reactions; use ketones for crystallization.

Q. How does the pinacol ester group affect chemical stability during storage?

- Stability : The ester enhances hydrolytic stability compared to free boronic acids. Store under dry, inert conditions (e.g., argon) at 2–8°C. Avoid prolonged exposure to moisture or acidic/basic environments to prevent premature cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative cleavage of pinacol esters by reactive oxygen species (ROS)?

- Mechanism : ROS (e.g., H₂O₂, ONOO⁻) oxidize the boronate ester, forming a boronic acid intermediate. Subsequent self-immolation releases the active phenol derivative (e.g., therapeutic agents in drug delivery systems). The reaction rate depends on ROS concentration and pH .

- Experimental Design : Use fluorescence or UV-Vis spectroscopy (e.g., 400 nm for 4-nitrophenol detection) to track cleavage kinetics .

Q. How can I optimize NaIO₄-mediated oxidative cleavage of pinacol esters to maximize boronic acid yield?

- Conditions : Dissolve the ester in THF/H₂O/HCl (4:1:0.05 v/v) with 1.2 equiv NaIO₄. Stir at RT for 4 hours. Post-reaction, filter inorganic salts and isolate the boronic acid via ethanol recrystallization. Yields >85% are achievable with precise stoichiometry .

- Troubleshooting : Incomplete cleavage may require extended reaction times or increased NaIO₄ equivalents.

Q. What analytical techniques validate the structural integrity of boronate ester intermediates in multi-step syntheses?

- Techniques :

- ¹H/¹³C NMR : Confirm ester formation via peaks at δ 1.35 ppm (pinacol methyl groups) and δ 7.37–7.81 ppm (aromatic protons) .

- HRMS : Verify molecular ions (e.g., [M+H]⁺ for C14H19BO4 at m/z 263.14) .

- Challenges : Signal splitting in NMR due to boron quadrupolar effects may complicate interpretation.

Q. How can ROS-sensitive boronate esters be integrated into nanoparticle drug carriers for targeted therapy?

- Design : Functionalize cyclodextrin or PEG-based polymers with 4-(hydroxymethyl)phenylboronic acid pinacol ester. Load drugs (e.g., dexamethasone) via solvent evaporation. ROS-triggered degradation releases the payload at inflamed sites (e.g., ulcerative colitis) .

- Validation : Use dynamic light scattering (DLS) to monitor nanoparticle size changes post-ROS exposure.

Q. What are common pitfalls in synthesizing S-isopropylthiomethyl derivatives of phenylboronic acid pinacol esters?

- Challenges : Thioether formation requires strict control of nucleophilic substitution conditions. For example, use 4-fluorophenyl chlorothioformate with triethylamine in anhydrous CH₂Cl₂ at 0°C to minimize side reactions .

- Optimization : Purify intermediates via silica gel chromatography (hexane/EtOAc gradient) to remove unreacted thiols.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.